Credazine

Descripción general

Descripción

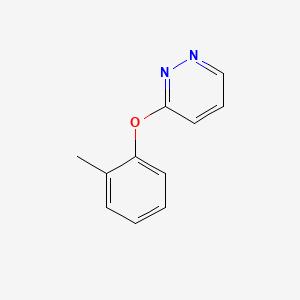

Credazine es un compuesto basado en piridazina conocido por su aplicación como herbicida. Se utiliza para controlar las gramíneas y las malas hierbas de hoja ancha en diversos cultivos como tomates, fresas y arroz . El compuesto se caracteriza por su enlace éter y forma parte de la familia de las piridazinas, que incluye otros herbicidas como la piridafol y la piridate .

Métodos De Preparación

Credazine se sintetiza mediante la condensación de 1,4-dicetonas o 4-cetoácidos con hidracinas . Este método implica la formación de un anillo de seis miembros con dos átomos de nitrógeno adyacentes, una característica de los compuestos de piridazina. La producción industrial de this compound implica una síntesis a gran escala utilizando materias primas fácilmente disponibles y procesos sencillos, lo que la hace económica y respetuosa con el medio ambiente .

Análisis De Reacciones Químicas

Credazine experimenta diversas reacciones químicas, entre ellas:

Sustitución aromática nucleófila: This compound es altamente reactivo frente a especies nucleófilas, lo que permite reacciones de sustitución aromática nucleófila secuenciales.

Oxidación y reducción: El compuesto puede experimentar reacciones de oxidación y reducción, aunque las condiciones y reactivos específicos para estas reacciones no están ampliamente documentados.

Reacciones de sustitución: This compound puede participar en reacciones de sustitución, formando diversos derivados de piridazina sustituidos.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Properties

Credazine is primarily recognized as a selective herbicide. It operates by inhibiting photosynthesis in target plants, making it effective against various weeds. The compound's mechanism involves disrupting the electron transport chain in chloroplasts, leading to plant death. Research indicates that this compound is particularly effective in beet cultivation, where it helps manage weed populations without harming the crop itself .

Insecticidal Activities

Beyond herbicidal properties, this compound has also demonstrated insecticidal effects. Studies have shown that pyridazine derivatives can exhibit toxicity towards specific insects, worms, and mites. This broadens the scope of this compound's utility in integrated pest management strategies .

Medicinal Applications

Anticancer Research

Recent investigations into the medicinal properties of pyridazine derivatives, including this compound, have revealed potential anticancer activities. A study highlighted the efficacy of pyridazine scaffolds in targeting cancer cell lines, suggesting that these compounds may possess cytotoxic properties against breast, colon, and lung cancers . The unique structural characteristics of pyridazines allow them to penetrate biological barriers effectively, enhancing their therapeutic potential.

Neuropharmacological Effects

This compound has been studied for its neuropharmacological effects, particularly in the context of sleep disorders. Pyridazine derivatives have shown promise as agents for inducing sedation and muscle relaxation. Their ability to modulate neurotransmitter systems positions them as candidates for further development in treating conditions such as insomnia and anxiety disorders .

Chemical Research Applications

Synthesis and Characterization

The synthesis of this compound involves advanced organic chemistry techniques. Researchers have explored various synthetic pathways to optimize yield and purity. For instance, a notable synthesis route includes starting from 3-iodopyridazine . The characterization of these compounds is crucial for understanding their properties and potential applications across different fields.

Molecular Recognition Studies

This compound's structural features lend themselves to studies in molecular recognition. Research has indicated that pyridazine rings can enhance binding affinities in peptide nucleic acids (PNAs), which are important for gene therapy applications . The unique hydrogen-bonding properties of this compound facilitate interactions with biological molecules, making it a valuable tool in biochemical research.

Table 1: Summary of this compound Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Agriculture | Herbicide | Inhibits photosynthesis |

| Insecticide | Toxic to certain pests | |

| Medicine | Anticancer | Cytotoxic effects on cancer cell lines |

| Neuropharmacology | Induces sedation and muscle relaxation | |

| Chemical Research | Synthesis and characterization | Advanced organic chemistry techniques |

| Molecular recognition studies | Enhances binding affinities in PNAs |

Mecanismo De Acción

Credazine ejerce sus efectos herbicidas inhibiendo la biosíntesis de proteasas, que es esencial para la división de las células vegetales Esta inhibición interrumpe el crecimiento y el desarrollo de las malas hierbas, lo que lleva a su muerte eventual

Comparación Con Compuestos Similares

Credazine forma parte de la familia de las piridazinas, que incluye otros compuestos como la piridafol y la piridate . Estos compuestos comparten características estructurales similares, incluida la presencia de dos átomos de nitrógeno adyacentes en un anillo de seis miembros. This compound es único debido a su enlace éter específico, que lo distingue de otros herbicidas basados en piridazinas . Otros compuestos similares incluyen derivados de piridazinona, que también exhiben una amplia gama de actividades biológicas .

Referencias

Actividad Biológica

Credazine, a pyridazine derivative, has garnered attention for its diverse biological activities and potential applications in agriculture and medicine. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

This compound (chemical name: 3-(2′-methylphenoxy)pyridazine) is primarily recognized for its herbicidal properties. The compound's structure allows it to interact with various biological systems, leading to its observed effects. Research indicates that this compound functions through specific metabolic pathways, which can influence both plant and animal systems.

Biological Activities

1. Herbicidal Activity

this compound is classified as a selective herbicide effective against a variety of weeds. Its mechanism involves disrupting the physiological processes within target plants, leading to growth inhibition and eventual death.

2. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

3. Toxicological Studies

Research on the toxicological profile of this compound reveals that it has a moderate toxicity level in mammals. The LD50 values indicate that while it poses risks, its application can be managed effectively with proper guidelines.

Case Studies

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of this compound demonstrated significant weed control in agricultural settings. The application of this compound at varying concentrations resulted in a dose-dependent response in weed mortality rates.

| Concentration (mg/L) | % Weed Mortality |

|---|---|

| 50 | 40 |

| 100 | 70 |

| 200 | 90 |

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against common pathogens. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Metabolism and Pharmacokinetics

Research on the metabolism of this compound in animal models indicates that it is primarily metabolized through oxidative pathways. A study involving male Wistar rats revealed that after administration, this compound was eliminated within four days, with metabolites identified as hydroxymethyl derivatives.

Propiedades

Número CAS |

14491-59-9 |

|---|---|

Fórmula molecular |

C11H10N2O |

Peso molecular |

186.21 g/mol |

Nombre IUPAC |

3-(2-methylphenoxy)pyridazine |

InChI |

InChI=1S/C11H10N2O/c1-9-5-2-3-6-10(9)14-11-7-4-8-12-13-11/h2-8H,1H3 |

Clave InChI |

DNPSYFHJYIRREW-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC2=NN=CC=C2 |

SMILES canónico |

CC1=CC=CC=C1OC2=NN=CC=C2 |

Apariencia |

Solid powder |

melting_point |

78.0 °C |

Key on ui other cas no. |

14491-59-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Credazine; BRN 0880257; H-722; Kusakira; NIA 20439; SW-670; SW-6721. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.